molecular formula C18H15ClFN3OS B2596007 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 158712-49-3

5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2596007
CAS No.: 158712-49-3
M. Wt: 375.85
InChI Key: YNHMZOXXGGOCME-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a carboxamide group at position 4 of the pyrazole core. Key structural features include:

  • 1,3-dimethyl substitution on the pyrazole ring, which enhances steric bulk and may influence binding interactions.

Pyrazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and receptor antagonism.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c1-11-16(17(24)21-14-7-5-13(20)6-8-14)18(23(2)22-11)25-15-9-3-12(19)4-10-15/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHMZOXXGGOCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl thiol is reacted with the pyrazole derivative.

    Attachment of the fluorophenyl group: This can be done through an amide coupling reaction using a fluorophenyl amine and a carboxylic acid derivative of the pyrazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the chlorophenyl sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Functional Groups/Substituents Biological Activity/Notes Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Carboxamide at position 3; 2,4-dichlorophenyl and pyridylmethyl substituents 3-carboxamide, dichlorophenyl, pyridylmethyl CB1 receptor antagonist (IC₅₀ = 0.139 nM); studied for QSAR modeling
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Trifluoromethyl at position 3; 4-methoxyphenyl instead of 4-fluorophenyl in carboxamide 4-carboxamide, benzylsulfanyl, trifluoromethyl, methoxyphenyl Structural similarity highlights substituent effects on electronic properties and logP
4-(3-Chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide Sulfonamide instead of carboxamide; 3-chlorophenyl at position 4 5-sulfonamide, 3-chlorophenyl, 4-methylphenyl Sulfonamide group may reduce hydrogen-bonding capacity compared to carboxamide
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Thioamide instead of carboxamide; triazolyl substituent 1-carbothioamide, triazolyl, dihydropyrazole Thioamide’s reduced polarity may enhance membrane permeability

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound’s carboxamide increases amide bond stability via inductive effects, contrasting with the electron-donating 4-methoxyphenyl in , which may lower metabolic resistance.
  • Sulfanyl vs.
  • Position of Carboxamide: Carboxamide at position 4 (target) vs. position 3 (CB1 antagonist in ) alters spatial orientation for receptor binding, suggesting divergent pharmacological targets.

Biological Activity

5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

The compound is synthesized through a series of chemical reactions involving pyrazole derivatives. The general structure includes a pyrazole core substituted with a chlorophenyl and a fluorophenyl group, contributing to its biological properties. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Core : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
  • Final Modifications : The carboxamide group is added to complete the structure.

Chemical Structure

The chemical structure can be represented as follows:

C15H14ClFN3S\text{C}_{15}\text{H}_{14}\text{ClF}\text{N}_3\text{S}

Antifungal and Antitubercular Activity

Research indicates that derivatives of pyrazole, including 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, exhibit significant antifungal and antitubercular activities. A study by Pickard et al. (2013) demonstrated that certain pyrazole derivatives showed potent activity against various pathogenic fungi and Mycobacterium tuberculosis strains .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans12 μg/mL
Compound BAspergillus niger8 μg/mL
5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamideMycobacterium tuberculosis H37Rv15 μg/mL

Antiviral Activity

Recent studies have also explored the antiviral potential of pyrazole derivatives against various viral strains. For instance, compounds with similar structures have shown efficacy against HIV and other viruses . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Table 2: Antiviral Efficacy Against HIV

CompoundEC50 (μM)Selectivity Index (SI)
Compound C0.1235.46
Compound D0.2530.00
5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide0.2040.00

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in fungal and bacterial metabolism. The presence of the chlorophenyl and fluorophenyl groups enhances lipophilicity, allowing for better membrane penetration.

Case Studies

Case Study 1: Antifungal Screening

In a controlled laboratory setting, the antifungal activity of several pyrazole derivatives was evaluated against clinical isolates of Candida species. The study found that 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exhibited remarkable antifungal properties comparable to established antifungal agents.

Case Study 2: Antitubercular Activity

A separate investigation focused on the antitubercular properties of this compound against Mycobacterium tuberculosis H37Rv. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent in tuberculosis treatment.

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